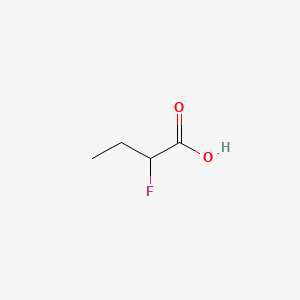

2-fluorobutanoic acid

Descripción

Structural Significance and Research Interest

The introduction of a fluorine atom into an organic molecule can dramatically alter its properties, including acidity, reactivity, and biological activity. chemrxiv.org The study of 2-fluorobutanoic acid provides fundamental insights into these fluorine-induced effects.

The presence of the highly electronegative fluorine atom on the carbon adjacent to the carboxylic acid group exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This effect pulls electron density away from the carboxyl group, which in turn stabilizes the resulting carboxylate anion (conjugate base) that forms upon deprotonation. libretexts.org The stabilization of the conjugate base increases the acidity of the carboxylic acid. jove.com

This increased acidity is a hallmark of alpha-fluorinated carboxylic acids and is quantitatively reflected in the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid. doubtnut.com The inductive effect is distance-dependent, meaning its influence diminishes as the substituent moves further from the carboxyl group. libretexts.org Therefore, this compound is a stronger acid than 3-fluorobutanoic or 4-fluorobutanoic acid. studentdoctor.net It is also more acidic than its other halogen counterparts at the same position, due to fluorine's superior electronegativity. doubtnut.comvedantu.com

Table 1: Comparison of Acidity (pKa) for Substituted Butanoic Acids

| Compound Name | Structure | Substituent Position | pKa (approx.) |

|---|---|---|---|

| Butanoic acid | CH₃CH₂CH₂COOH | None | 4.82 |

| This compound | CH₃CH₂CH(F)COOH | 2 | 2.95 |

| 3-Fluorobutanoic acid | CH₃CH(F)CH₂COOH | 3 | 3.85 |

| 2-Chlorobutanoic acid | CH₃CH₂CH(Cl)COOH | 2 | 2.86 |

Note: pKa values are approximate and can vary slightly based on measurement conditions. Data compiled from multiple sources. chemicalforums.compaulbracher.com

The number 2 carbon atom in this compound is bonded to four different groups: a hydrogen atom (-H), a fluorine atom (-F), an ethyl group (-CH₂CH₃), and a carboxyl group (-COOH). This structural feature makes it a chiral center. libretexts.org

The presence of a chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. libretexts.org These are designated as (S)-2-fluorobutanoic acid and (R)-2-fluorobutanoic acid, based on the spatial arrangement of the substituents around the chiral carbon according to the Cahn-Ingold-Prelog (CIP) priority rules. stackexchange.com

Enantiomers have identical physical properties such as boiling point and density, but they can exhibit different biological activities. libretexts.org This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer. The stereochemical purity of fluorinated compounds is therefore a critical aspect in medicinal chemistry and drug development.

Research Trajectories in Fluorinated Carboxylic Acid Chemistry

Research into fluorinated carboxylic acids, including this compound, is driven by their potential applications and the fundamental chemical questions they pose. These compounds serve as valuable building blocks in organic synthesis for creating more complex molecules. researchgate.net

A significant trend in this field is the development of novel and efficient methods for their synthesis. This includes strategies for the direct fluorination of C-H bonds in carboxylic acids, which represents a more atom-economical approach compared to traditional multi-step syntheses. chemrxiv.org For instance, methods for the fluorodecarboxylation, where a carboxyl group is replaced by fluorine, have been developed using reagents like xenon difluoride. cdnsciencepub.com

In medicinal and agricultural chemistry, the incorporation of fluorine is a widely used strategy to modulate a molecule's properties. ontosight.aichemrxiv.org Fluorination can enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets. researchgate.net Consequently, fluorinated carboxylic acids and their derivatives are actively investigated for the development of new pharmaceuticals and agrochemicals. chemrevlett.com Research also extends to understanding their environmental fate, as fluorination can change biodegradation pathways. ontosight.aiacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPSGQVZXMPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314784 | |

| Record name | 2-Fluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-44-3 | |

| Record name | 2-Fluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluorobutanoic Acid and Its Derivatives

Chemo-selective Fluorination Strategies

Chemo-selective fluorination involves the specific introduction of a fluorine atom into a molecule with multiple reactive sites. For 2-fluorobutanoic acid, this requires targeting the α-carbon.

Halogenation and Subsequent Fluorination Pathways

A traditional and robust method for the synthesis of α-fluoro carboxylic acids involves a two-step sequence: α-halogenation followed by nucleophilic fluoride (B91410) displacement. This pathway begins with the selective halogenation of a butanoic acid derivative, such as butanoyl chloride or ethyl butanoate, at the C-2 position. Reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator or acid catalyst can achieve this initial α-halogenation.

The resulting 2-halobutanoic acid derivative then serves as a substrate for nucleophilic fluorination. The halogen atom, typically bromine or chlorine, is displaced by a fluoride ion. This is a classic Sₙ2 reaction where a fluoride source replaces the halide leaving group. Common fluoride sources for this transformation include potassium fluoride (KF) or cesium fluoride (CsF), often used in polar aprotic solvents and sometimes assisted by phase-transfer catalysts to enhance the nucleophilicity of the fluoride ion.

Nucleophilic Fluorination Techniques, including ¹⁸F-Labeling

Direct nucleophilic fluorination offers a more convergent approach, where a leaving group at the α-position is displaced by a nucleophilic fluorine source. sci-hub.se Instead of a halogen, the leaving group can be a sulfonate ester, such as a tosylate or mesylate, which are readily prepared from the corresponding α-hydroxybutanoic acid (2-hydroxybutanoic acid).

A variety of reagents are available for this purpose, each with distinct reactivity and handling requirements. researchgate.netorganic-chemistry.org Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting α-hydroxy acids directly to α-fluoro acids, though they are known to be hazardous. sci-hub.se Simpler, safer reagents like potassium fluoride can also be effective, particularly when used with promoters such as crown ethers or in ionic liquids to improve solubility and reactivity. researchgate.net

| Reagent | Abbreviation | Typical Substrate | Key Characteristics |

|---|---|---|---|

| Potassium Fluoride | KF | Alkyl halides, Sulfonates | Inexpensive, safe, but requires phase-transfer catalysts or polar aprotic solvents for good reactivity. researchgate.net |

| Cesium Fluoride | CsF | Alkyl halides, Sulfonates | More soluble and reactive than KF, but also more expensive. nih.gov |

| Diethylaminosulfur Trifluoride | DAST | Alcohols, Carbonyls | Highly effective for deoxyfluorination but thermally unstable and can be explosive. sci-hub.seresearchgate.net |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Alcohols, Carbonyls | More thermally stable alternative to DAST with similar reactivity. sci-hub.seorganic-chemistry.org |

This nucleophilic substitution strategy is central to the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). nih.govuchicago.edu For the synthesis of [¹⁸F]this compound, a precursor such as ethyl 2-tosyloxybutanoate is treated with cyclotron-produced [¹⁸F]fluoride. nih.gov The reaction is typically carried out under anhydrous conditions in a polar aprotic solvent, with the [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a base such as potassium carbonate. nih.govresearchgate.net The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling procedures. acs.org

Electrosynthesis Approaches in Fluorinated Carboxylic Acid Synthesis

Electrochemical methods represent a modern and sustainable approach to fluorination. carla-hd.de These techniques use electric current as a "traceless" oxidant, avoiding stoichiometric chemical oxidants. rsc.org For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of a butanoic acid derivative.

In this process, the substrate is oxidized at the anode to generate a reactive intermediate, such as a carbocation or a radical, at the α-carbon. This intermediate is then trapped by a fluoride source present in the electrolyte, such as a fluoride salt or a hydrogen fluoride complex (e.g., Et₃N·5HF), to form the C-F bond. rsc.org This method of direct C-H fluorination is a powerful tool, although achieving high regioselectivity can be challenging and often depends on the electronic properties of the substrate and the precise reaction conditions. mdpi.com

Methods Utilizing Fluoroalkylating Reagents

While many fluoroalkylating reagents deliver groups like -CF₃, the synthesis of this compound requires a monofluorination agent. Electrophilic fluorinating reagents serve this purpose by delivering an "F⁺" equivalent to a nucleophilic carbon center. nih.gov The most common strategy involves generating an enolate or a related nucleophile from a butanoic acid derivative, which then attacks the electrophilic fluorine source.

A widely used electrophilic fluorinating agent is N-fluorodibenzenesulfonimide (NFSI). jku.atnih.gov Another is Selectfluor®, which is a salt of a fluorinated diamine. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The synthesis typically proceeds by deprotonating an ester of butanoic acid with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate then reacts with Selectfluor® or NFSI to install the fluorine atom at the C-2 position. This method is highly effective for synthesizing α-fluorocarbonyl compounds. nih.govnih.gov

Asymmetric Synthesis and Enantioselective Preparation

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, methods for the asymmetric synthesis of this compound to produce enantiomerically pure (R)- or (S)-2-fluorobutanoic acid are highly valuable.

Chiral Auxiliaries and Catalysts in Stereocontrolled Synthesis

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsfu.caresearchgate.net This involves temporarily attaching a chiral molecule to the butanoic acid substrate to direct the stereochemical outcome of the fluorination reaction. researchgate.net

One of the most successful classes of chiral auxiliaries are the Evans oxazolidinones. thieme-connect.dewilliams.edusantiago-lab.comnih.gov Butanoic acid is first converted to an N-butanoyloxazolidinone. The formation of a specific boron or lithium enolate of this imide, followed by reaction with an electrophilic fluorinating agent like NFSI, proceeds with high diastereoselectivity. The stereochemistry is controlled by the bulky substituent on the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. After the fluorination step, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide) to yield the enantiomerically enriched this compound, and the auxiliary can often be recovered. wikipedia.org

| Auxiliary Type | Common Example | Key Feature |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Forms well-defined enolates, providing excellent stereocontrol in alkylation and aldol reactions. santiago-lab.com |

| Camphorsultam | Oppolzer's sultam | Highly crystalline derivatives often allow for purification by recrystallization. |

| Pseudoephedrine | (1R,2R)-Pseudoephedrine | Forms a chiral amide that can be alkylated with high diastereoselectivity. |

| Chiral Amino Alcohols | (S)-Proline derived auxiliaries | Used in the formation of chiral Schiff base complexes for asymmetric alkylations. nih.gov |

Chiral Catalysts: The development of catalytic enantioselective methods is a major goal in modern synthesis as it avoids the need for stoichiometric amounts of a chiral auxiliary. researchgate.netorganic-chemistry.orgacs.org These methods use a small amount of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

For the α-fluorination of carboxylic acid derivatives, several catalytic systems have been developed. Chiral isothiourea organocatalysts have proven highly effective. jku.atacs.org These catalysts react with an activated form of the carboxylic acid (e.g., an acid chloride or mixed anhydride) to form a chiral acyl ammonium ion. st-andrews.ac.uk Deprotonation generates a chiral ammonium enolate, which then reacts with an electrophilic fluorine source like NFSI. The catalyst controls the facial selectivity of the fluorination, leading to high enantiomeric excess (ee) in the final product after the catalyst is turned over. acs.orgacs.orgnih.gov Chiral metal complexes, such as those based on copper(II) or palladium(II) with chiral ligands, have also been successfully employed to catalyze the enantioselective fluorination of carbonyl compounds. nih.govnih.gov

| Catalyst Class | Example Catalyst/Ligand | Mechanism/Activation | Typical Performance |

|---|---|---|---|

| Organocatalysts (Isothiourea) | [2.2]Paracyclophane-based BTM | Forms a chiral C(1)-ammonium enolate intermediate. jku.atacs.org | High yields and excellent enantioselectivity (up to 99% ee). acs.org |

| Metal Complexes (Copper) | Cu(II)-Bis(oxazoline) complexes | Lewis acid activation of the substrate. nih.gov | Good to excellent enantioselectivity for β-ketoesters. nih.gov |

| Metal Complexes (Palladium) | Pd(II)-BINAP complexes | Lewis acid activation and formation of a chiral enolate. nih.gov | High enantioselectivity for β-ketoesters. nih.gov |

| Phase-Transfer Catalysts | Cinchona alkaloid derivatives | Forms a chiral ion pair with the enolate. acs.org | Effective for fluorination of ketones and other carbonyls. |

Stereoselective C-C Bond Formation via Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. researchgate.net In the context of synthesizing this compound, a stereoselective Michael addition can be employed to introduce the fluorine atom at the α-position. One approach involves the conjugate addition of a nucleophilic fluoride source to an α,β-unsaturated ester, such as ethyl crotonate.

To achieve stereoselectivity, a chiral catalyst is employed. For instance, a chiral organic catalyst, such as a diarylprolinol silyl (B83357) ether, can activate the α,β-unsaturated ester towards nucleophilic attack by forming a chiral iminium ion intermediate. The catalyst then directs the facial approach of the nucleophile. Alternatively, a chiral metal complex can be used to coordinate to the α,β-unsaturated ester and control the stereochemical outcome.

A nucleophilic fluoride source, such as cesium fluoride or a fluoride-containing ionic liquid, is used to attack the β-carbon of the activated ester. Subsequent protonation of the resulting enolate at the α-position can be controlled to establish the desired stereocenter. This method offers a direct route to α-fluorinated carboxylic acid derivatives, and the development of highly enantioselective catalysts is an active area of research.

Fluorodehydroxylation in Chiral Fluorinated Compound Synthesis

Fluorodehydroxylation is a direct method for converting a hydroxyl group into a fluorine atom. This transformation is particularly useful for synthesizing chiral fluorinated compounds from readily available chiral α-hydroxy acids or their derivatives. The reaction typically proceeds with inversion of configuration, following an S_N2-type mechanism. nih.gov

For the synthesis of this compound, a chiral precursor such as ethyl (S)-2-hydroxybutanoate would be used. This starting material can be prepared through various methods, including the asymmetric reduction of ethyl 2-oxobutanoate. The hydroxyl group is then replaced by a fluorine atom using a deoxyfluorinating agent.

Commonly used reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor. The reaction involves the activation of the hydroxyl group by the fluorinating agent, followed by intramolecular or intermolecular nucleophilic attack by fluoride. The stereochemical outcome is highly dependent on the substrate and reaction conditions, but for many α-hydroxy esters, a clean inversion of stereochemistry is observed, providing a reliable method for accessing the corresponding α-fluoro ester with high enantiomeric purity. nih.gov

| Precursor | Deoxyfluorinating Agent | Stereochemical Outcome | Key Advantage |

| Chiral α-hydroxy ester | DAST, Deoxo-Fluor | Inversion of configuration | Direct conversion of a common functional group |

| Chiral α-hydroxy acid | PyFluor, XtalFluor-E | Inversion of configuration | Access to enantiopure starting materials |

Stereoselective Ring-Opening Reactions of Precursors

The stereoselective ring-opening of strained cyclic precursors, such as epoxides and aziridines, with a nucleophilic fluoride source is an effective strategy for the synthesis of chiral fluorinated molecules. nih.govnih.gov

In one approach, a chiral epoxide, such as (R)-ethyl 2,3-epoxybutanoate, can be subjected to ring-opening with a fluoride nucleophile. The reaction is typically catalyzed by a Lewis acid to activate the epoxide ring. The fluoride ion then attacks one of the electrophilic carbons of the epoxide. The regioselectivity of the attack (at C2 or C3) is a critical aspect of this method. To favor attack at C2 to form a this compound precursor, the electronic and steric properties of the substrate and the reaction conditions must be carefully controlled. The ring-opening generally proceeds with inversion of configuration at the center of attack. ucla.edu

Alternatively, a chiral aziridine-2-carboxylate can serve as a precursor. nih.gov The aziridine (B145994) ring is activated by an electron-withdrawing group on the nitrogen atom. Nucleophilic attack by fluoride at the C2 position, followed by removal of the activating group and hydrolysis of the ester, would yield this compound. The stereoselectivity of the ring-opening is controlled by the stereochemistry of the starting aziridine. bioorg.org

| Precursor Type | Key Features | Stereochemical Control |

| Chiral Epoxide | Lewis acid activation, regioselectivity is crucial | Inversion of configuration at the point of nucleophilic attack |

| Chiral Aziridine | N-activation, regioselective attack at C2 | Retention or inversion depending on the mechanism, often S_N2-like |

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzyme-mediated kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. For this compound, this can be achieved through the enantioselective hydrolysis of a racemic ester, such as ethyl 2-fluorobutanoate.

In this process, a racemic mixture of the ester is treated with a hydrolase, typically a lipase, in an aqueous buffer or a biphasic system. mdpi.com The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer unreacted. For example, a lipase might selectively hydrolyze (R)-ethyl 2-fluorobutanoate to (R)-2-fluorobutanoic acid, leaving (S)-ethyl 2-fluorobutanoate largely untouched.

The reaction is stopped at approximately 50% conversion, and the resulting mixture of the chiral acid and the unreacted chiral ester can then be separated. This method can provide access to both enantiomers of this compound with high enantiomeric excess. nih.gov The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. researchgate.net

| Enzyme Class | Substrate | Products | Key Advantage |

| Lipase | Racemic ethyl 2-fluorobutanoate | (R)-2-fluorobutanoic acid and (S)-ethyl 2-fluorobutanoate (example) | High enantioselectivity under mild conditions |

| Esterase | Racemic methyl 2-fluorobutanoate | One enantiomer of this compound and the other enantiomer of the ester | Green and sustainable approach |

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

Lipase-Catalyzed Hydrolysis and Transesterification

Lipases are a versatile class of enzymes that have been extensively utilized for the kinetic resolution of racemic esters through enantioselective hydrolysis and transesterification. units.it In the context of this compound, these methods provide a means to separate enantiomers by selectively catalyzing the reaction of one enantiomer over the other.

The kinetic resolution of racemic esters of α-halocarboxylic acids, including fluorinated analogues, is a well-established strategy. For instance, the enzymatic hydrolysis of racemic 2-halopropanoic acid esters has been successfully demonstrated, yielding the corresponding optically active acids and unreacted esters. This approach is directly applicable to the resolution of this compound esters.

A general procedure for the lipase-catalyzed hydrolysis involves dissolving the racemic ester of this compound in a buffered aqueous solution, followed by the addition of a lipase, such as Amano PS from Burkholderia cepacia. The reaction is monitored until approximately 50% conversion is achieved, at which point the enzyme is removed, and the products are separated. Typically, this process yields the hydrolyzed (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric purity. mdpi.com

The enantioselectivity of lipases can be influenced by various factors, including the choice of enzyme, solvent, and reaction temperature. For example, in the kinetic transesterification of fluorinated arylcarboxylic acids, Burkholderia cepacia lipase in tert-butyl methyl ether (MTBE) at 35 °C has shown excellent results, selectively hydrolyzing the (R)-enantiomer. mdpi.com

| Enzyme | Substrate | Reaction Type | Solvent | Product 1 (ee%) | Product 2 (ee%) | Reference |

| Burkholderia cepacia lipase (Amano PS) | Racemic ethyl 3-arylbutanoates | Hydrolysis | Phosphate buffer (pH 7.0) | (S)-acid (77-99%) | (R)-ester (high ee) | mdpi.com |

| Candida rugosa lipase | Racemic Naproxen methyl ester | Hydrolysis | Toluene/water | (S)-Naproxen (>95%) | (R)-ester | nih.gov |

| Burkholderia cepacia lipase | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Transesterification | DIPE | (S)-acetate (98%) | (R)-alcohol (94%) | nih.gov |

This table presents data for analogous compounds to illustrate the potential of lipase-catalyzed reactions for the resolution of this compound derivatives.

Esterase and Hydrolase Applications

Esterases and other hydrolases also play a crucial role in the synthesis of chiral fluorinated compounds. These enzymes, like lipases, catalyze the hydrolysis of ester bonds and can exhibit high enantioselectivity. mdpi.com The primary distinction lies in their substrate preference, with esterases typically favoring more water-soluble, short-chain esters compared to the long-chain triglycerides preferred by lipases. nih.gov

The application of esterases in the kinetic resolution of racemic esters of fluorinated acids follows a similar principle to that of lipases. An esterase from Pseudomonas putida IFO12996, for example, has been shown to catalyze the stereoselective hydrolysis of methyl dl-β-acetylthioisobutyrate to produce d-β-acetylthioisobutyric acid with a high enantiomeric excess of 97.2%. nih.gov This demonstrates the potential of esterases for the resolution of structurally similar compounds like esters of this compound.

Hydrolases, a broader class of enzymes that includes esterases, are instrumental in deracemization processes. mdpi.com For instance, haloacid dehalogenases catalyze the hydrolytic dehalogenation of α-haloalkanoic acids to their corresponding α-hydroxyalkanoic acids. nih.gov Some of these enzymes proceed with an inversion of configuration, offering a pathway to enantiopure products. The l-2-haloacid dehalogenases, for example, convert (S)-2-haloalkanoic acids into (R)-2-hydroxyalkanoic acids. nih.gov While this specific reaction leads to a hydroxy-acid, the principle of using hydrolases for the stereoselective transformation of halogenated acids is well-established.

| Enzyme Class | Specific Enzyme | Substrate Type | Reaction | Key Feature | Reference |

| Esterase | Pseudomonas putida IFO12996 esterase | Racemic methyl esters | Stereoselective hydrolysis | High enantioselectivity for d-enantiomer | nih.gov |

| Hydrolase | l-2-haloacid dehalogenase | (S)-2-haloalkanoic acids | Hydrolytic dehalogenation | Inversion of configuration to (R)-2-hydroxyalkanoic acids | nih.gov |

| Hydrolase | Pig liver esterase (PLE) | Racemic esters and lactones | Hydrolysis and transesterification | Rate-limiting deacylation, moderate enantioselectivity | rsc.org |

This table illustrates the application of esterases and hydrolases in the stereoselective synthesis of chiral acids, highlighting their potential for this compound production.

Whole-Cell Biotransformation for Enantiopure Compound Production

Whole-cell biotransformation has emerged as a cost-effective and robust method for the production of chiral compounds. nih.gov This approach utilizes intact microbial cells, which contain a cascade of enzymes capable of catalyzing multi-step reactions. A significant advantage of whole-cell systems is the in-situ regeneration of expensive cofactors, such as NAD(P)H, which is often a limiting factor when using isolated enzymes. nih.gov

The production of enantiopure compounds via whole-cell biocatalysis can be achieved through various strategies, including the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic mixtures. nih.gov For instance, baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the bioreduction of 2-fluorocinnamyl alcohols, demonstrating the utility of whole-cell systems in handling fluorinated substrates to generate a chiral center. nih.gov

While direct examples of whole-cell biotransformation for this compound are not extensively documented, the microbial synthesis of its structural analog, enantiopure (S)-2-methylbutanoic acid, via L-isoleucine catabolism in Bacillus spizizenii highlights the feasibility of this approach. researchgate.net This process leverages the inherent metabolic pathways of the microorganism to produce the desired chiral acid. Similarly, engineered Escherichia coli has been used for the production of (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid from L-methionine, showcasing the power of metabolic engineering to create efficient whole-cell catalysts for chiral acid synthesis. researchgate.net

| Microorganism | Substrate | Product | Key Advantages | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | 2-Fluorocinnamyl alcohols | Chiral fluorinated alcohols | Inexpensive, readily available biocatalyst | nih.gov |

| Bacillus spizizenii | L-Isoleucine | (S)-2-Methylbutanoic acid | Utilizes natural metabolic pathways | researchgate.net |

| Engineered Escherichia coli | L-Methionine | (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid | High product titers and yields through metabolic engineering | researchgate.net |

This table provides examples of whole-cell biotransformations for the production of chiral compounds, demonstrating the potential for developing a similar process for this compound.

Development and Engineering of Novel Biocatalysts for Fluorination

The direct enzymatic incorporation of fluorine into organic molecules is a significant challenge due to the high electronegativity of fluorine and the stability of the C-F bond. Nature has evolved a limited number of enzymes capable of forming this bond, with fluorinases being the most prominent examples. frontiersin.org These enzymes catalyze the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride ion. frontiersin.orgnih.gov

Recent research has focused on the discovery and engineering of novel biocatalysts for fluorination. This includes identifying new fluorinases from various microbial sources and improving their catalytic efficiency through protein engineering. frontiersin.org For example, novel fluorinases from Amycolatopsis sp. and Methanosaeta sp. have been identified through gene mining. frontiersin.org Furthermore, directed evolution and site-directed mutagenesis have been employed to enhance the activity and substrate scope of existing fluorinases.

Beyond natural fluorinases, a significant area of research is the de novo design of enzymes with fluorination capabilities. This involves computationally designing a protein scaffold to accommodate a catalytic site for a specific reaction. nih.govbiorxiv.org While still in its early stages, this approach holds immense promise for creating bespoke enzymes for the synthesis of fluorinated compounds like this compound.

Another strategy involves engineering existing enzymes to accept fluorinated substrates or to perform novel fluorination reactions. For example, cytochrome P450 enzymes have been engineered to catalyze the formation of C-F bonds through carbene insertion reactions, yielding versatile α-trifluoromethylated organoborons. nih.govacs.org This demonstrates the potential to repurpose the catalytic machinery of common enzymes for the synthesis of complex organofluorine molecules.

| Biocatalyst Development Strategy | Example Enzyme/System | Target Reaction | Key Advancement | Reference |

| Discovery of Novel Enzymes | Fluorinases from Amycolatopsis sp. and Methanosaeta sp. | C-F bond formation from SAM and F⁻ | Expansion of the known repertoire of fluorinating enzymes | frontiersin.org |

| Protein Engineering | Engineered Cytochrome P450 | Enantioselective carbene B-H bond insertion | Synthesis of chiral α-trifluoromethylated organoborons | acs.org |

| De Novo Enzyme Design | Computationally designed β-barrel protein | Retro-aldol reaction (model) | Creation of active and specific catalysts in a novel scaffold | nih.gov |

This table summarizes the cutting-edge approaches being taken to develop new biocatalysts for fluorination, which could pave the way for the direct enzymatic synthesis of this compound.

Reactivity Profiles and Chemical Transformations of 2 Fluorobutanoic Acid

Mechanistic Studies of Functional Group Interconversions

The presence of the highly electronegative fluorine atom on the α-carbon has a profound impact on the reactivity of both the α-carbon center and the adjacent carboxylic acid group. ontosight.ai This section delves into the mechanistic details of key transformations involving these functional groups.

Nucleophilic Substitution Reactions at the α-Carbon

The carbon-fluorine bond at the α-position of 2-fluorobutanoic acid is generally stable; however, under specific conditions, it can undergo nucleophilic substitution. ksu.edu.sa These reactions are of significant interest for introducing other functional groups at this stereocenter. The mechanism of these substitutions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. ksu.edu.sa

The electron-withdrawing nature of the fluorine atom makes the α-carbon electrophilic and susceptible to attack by nucleophiles. ontosight.aiksu.edu.sa However, the strength of the C-F bond often necessitates harsh reaction conditions or specific activation methods. cdnsciencepub.com The reaction can proceed through different mechanistic pathways, such as SN1 or SN2, depending on the stability of potential carbocation intermediates and the steric hindrance around the reaction center. ksu.edu.sa For instance, in reactions proceeding through an SN2 mechanism, a strong nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry. ksu.edu.sa The choice of solvent is also crucial, as polar aprotic solvents can enhance the nucleophilicity of the attacking species. ksu.edu.sa

In some cases, intramolecular nucleophilic substitution can occur, leading to the formation of cyclic structures. For example, the fluorination of certain precursors can proceed through an aziridine (B145994) intermediate, which is then opened by a fluoride (B91410) ion to yield two regioisomers. nih.gov This highlights the complex interplay of factors that govern the outcome of nucleophilic substitution reactions at the α-carbon of this compound derivatives.

Reductive and Oxidative Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo both reduction and oxidation, providing pathways to a variety of other functional groups.

Reductive Transformations: The selective reduction of the carboxylic acid to an alcohol is a key transformation. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding alcohol, 2-fluoro-1-butanol. This transformation is valuable for creating fluorinated building blocks with a primary alcohol functionality.

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-Fluoro-1-butanol |

This table summarizes the outcome of the reduction of the carboxylic acid moiety of this compound.

Oxidative Transformations: Oxidative decarboxylation of the carboxylic acid can occur under specific conditions, leading to the loss of carbon dioxide and the formation of a shorter-chain fluorinated compound. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction. The fluorine atom at the α-position can influence the stability of these intermediates and thus affect the reaction conditions required for oxidative decarboxylation.

Derivatization Strategies for Advanced Molecular Architectures

The unique reactivity of this compound makes it a valuable starting material for the synthesis of more complex and functionally diverse molecules. These derivatization strategies are particularly important in medicinal chemistry and materials science, where the incorporation of fluorine can impart desirable properties.

Synthesis of Fluorinated Amino Acid Analogues

Fluorinated amino acids are of great interest due to their potential to modify the properties of peptides and proteins. researchgate.netchemrxiv.org this compound serves as a precursor for the synthesis of various fluorinated amino acid analogues. One common approach involves the conversion of the carboxylic acid to an amine, often through multi-step sequences. For instance, (2R)-4-amino-2-fluorobutanoic acid is a known derivative. synquestlabs.com

The synthesis of these analogues can be challenging and often requires stereoselective methods to control the configuration at the α-carbon. researchgate.net Chiral nickel(II) complexes have been employed as powerful tools for the asymmetric synthesis of fluorinated amino acids, allowing for the preparation of enantiomerically pure products on a gram scale. chemrxiv.orgmdpi.com These methods often involve the alkylation of a chiral glycine (B1666218) Schiff base complex with a suitable fluorinated electrophile. fu-berlin.de

| Precursor/Method | Fluorinated Amino Acid Analogue |

| This compound derivative | (2R)-4-amino-2-fluorobutanoic acid |

| Chiral Ni(II) complex alkylation | Various enantiopure fluorinated amino acids |

This table highlights different strategies for synthesizing fluorinated amino acid analogues from precursors related to this compound.

Formation of Fluorinated Cyclic Compounds, including Lactones and Cyclopropanes

This compound and its derivatives can be utilized in the synthesis of fluorinated cyclic compounds, which are important structural motifs in many biologically active molecules.

Fluorinated Lactones: The intramolecular cyclization of derivatives of this compound can lead to the formation of fluorinated lactones. For example, treatment of α-hydroxy-γ-butyrolactone with a fluorinating agent can yield a fluorinated lactone. uliege.be These compounds are valuable intermediates in organic synthesis. sioc-journal.cn The cyclization can also be achieved through acid-catalyzed reactions of 2-fluoroalk-2-enoates. researchgate.net

Fluorinated Cyclopropanes: Fluorinated cyclopropanes are highly sought-after in drug discovery due to their unique conformational constraints and beneficial effects on pharmacokinetic properties. nih.govutdallas.edu While direct cyclopropanation of this compound itself is not a common route, its derivatives can be precursors to alkenes that undergo cyclopropanation reactions. The synthesis of gem-difluorocyclopropanes, for instance, often involves the reaction of an alkene with a difluorocarbene source. beilstein-journals.orgresearchgate.net Biocatalytic strategies using engineered enzymes have also been developed for the stereoselective synthesis of monofluorinated and gem-difluorocyclopropanes. nih.gov

| Cyclic Compound | Synthetic Strategy |

| Fluorinated Lactones | Intramolecular cyclization of this compound derivatives |

| Fluorinated Cyclopropanes | Cyclopropanation of alkene derivatives; Biocatalysis |

This table outlines the formation of fluorinated cyclic compounds from precursors related to this compound.

Preparation of Sulfur-Based Chiral α-Fluorinated Carboxylic Acids

The introduction of sulfur-containing functional groups into α-fluorinated carboxylic acids provides access to a class of compounds with potential applications in medicinal and materials chemistry. nih.gov While direct sulfenylation of this compound at the α-position can be challenging, synthetic strategies involving α-trifluoromethyl allylboronic acids have been developed to create chiral sulfur-containing compounds with a separate CF3 group. nih.gov These methods often rely on selenium-catalyzed sulfenofunctionalization, proceeding with high stereoselectivity. nih.gov This approach allows for the synthesis of a variety of chiral allyl SCF₃, SCF₂R, SCN, and SAr species. nih.gov

Stereoselective Formation of Functionalized β-Amino Acids

The conversion of α-fluoro carboxylic acids, such as this compound, into functionalized β-amino acids represents a significant synthetic challenge that leverages the unique electronic properties of the fluorine atom. One established and effective method for achieving this transformation is the Arndt-Eistert homologation. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction sequence extends a carboxylic acid by a single carbon atom, thereby converting an α-acid into a β-acid, while crucially maintaining the stereochemical integrity of the original chiral center. libretexts.org

The process commences with the activation of this compound, typically by converting it to its more reactive acid chloride derivative, 2-fluorobutyryl chloride. This is commonly achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with diazomethane (B1218177) in a nucleophilic acyl substitution reaction to form an α-diazoketone intermediate. organic-chemistry.org

To form the final β-amino acid, the ketene (B1206846) intermediate is trapped in situ by a suitable nucleophile. The reaction with water would yield 3-fluoropentanoic acid, but for the formation of a β-amino acid, the ketene is reacted with an amine or an ammonia (B1221849) equivalent. The use of a protected amine, such as a carbamate, or subsequent functional group transformations can lead to the desired N-protected or free β-amino acid.

While specific research detailing the Arndt-Eistert homologation of this compound is not prevalent, the general applicability of this method to convert α-amino acids to β-amino acids is well-documented and serves as a strong precedent for its utility with α-fluoro carboxylic acids. The stereospecificity of the Wolff rearrangement ensures that if one starts with an enantiomerically pure sample of (R)- or (S)-2-fluorobutanoic acid, the resulting β-amino acid will also be enantiomerically pure, with the original stereochemistry retained.

The following table demonstrates the general nature of the Arndt-Eistert homologation for the synthesis of β-amino acids from α-amino acids, illustrating the retention of stereochemistry that is central to the process.

| Starting α-Amino Acid | Homologated β-Amino Acid Product | Stereochemistry |

| (S)-Phenylalanine | (S)-3-Amino-4-phenylbutanoic acid | Retention (S) |

| (S)-Leucine | (S)-3-Amino-5-methylhexanoic acid | Retention (S) |

| (R)-Alanine | (R)-3-Aminobutanoic acid | Retention (R) |

| (S)-Valine | (S)-3-Amino-4-methylpentanoic acid | Retention (S) |

Stereochemical Investigations and Analytical Methodologies

Chiral Resolution and Enantiomeric Excess Determination

Resolving the racemic mixture of 2-fluorobutanoic acid and quantifying the relative amounts of each enantiomer (enantiomeric excess, or ee) are fundamental tasks in its stereochemical analysis. This is achieved through specialized chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the separation of the enantiomers of this compound. csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. chromatographyonline.comsigmaaldrich.com

The selection of the CSP and the mobile phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are widely used for their broad applicability in separating various chiral compounds, including carboxylic acids. chromatographyonline.comvt.edu The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. sigmaaldrich.com

For acidic compounds like this compound, the mobile phase composition is carefully optimized. It typically consists of an organic solvent mixture, such as hexane (B92381) and an alcohol (e.g., 2-propanol), with a small amount of a strong acid additive like trifluoroacetic acid (TFA). vt.edu The acid additive serves to suppress the ionization of the carboxyl group, which improves peak shape and retention.

A typical screening process for a new chiral separation might involve testing several CSPs with a standard set of mobile phases to find the optimal conditions for resolution. chromatographyonline.com The success of the separation is evaluated based on the resolution factor (Rs) between the two enantiomer peaks.

Table 1: Representative Chiral HPLC Parameters for Carboxylic Acid Separation

| Parameter | Description | Typical Values/Components |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector responsible for separation. | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: Hexane/2-Propanol, Polar Organic: Acetonitrile/Methanol |

| Additive | Modifies the mobile phase to improve separation. | Acid: Trifluoroacetic Acid (TFA), Formic Acid |

| Detection | Method used to visualize the separated enantiomers. | UV Detector |

Spectroscopic methods provide alternative and complementary approaches for determining enantiomeric excess.

¹⁹F Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is a highly effective technique for the analysis of fluorinated chiral compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. bohrium.com To determine enantiomeric excess, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR sample. bohrium.comnih.gov

The CSA, such as a chiral metal complex or a cyclodextrin (B1172386) derivative, forms diastereomeric complexes with the enantiomers of this compound. rsc.org These transient complexes exist in different magnetic environments, resulting in separate signals for each enantiomer in the ¹⁹F NMR spectrum. The enantiomeric excess can then be calculated by integrating the signals corresponding to the R and S enantiomers. This method is often rapid and requires only a small amount of sample. nih.govrsc.org The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which can be a challenge in ¹H NMR. nih.gov

Polarimetry: Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org Each enantiomer of this compound will rotate the light by an equal magnitude but in opposite directions. A racemic mixture (50:50 of R and S) will be optically inactive. libretexts.org

The enantiomeric excess of a non-racemic mixture can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer, if known. libretexts.org While less precise than chromatographic or NMR methods, polarimetry is a quick and non-destructive method for assessing enantiomeric purity. google.com

Absolute Stereochemistry Assignment Methodologies

Determining the absolute configuration (i.e., assigning R or S) of a stereocenter is a critical step that cannot be achieved by ee determination methods alone. Several methodologies are employed for this purpose.

The Cahn-Ingold-Prelog (CIP) priority rules provide the framework for naming the configuration. libretexts.orglibretexts.org The four groups attached to the chiral carbon are ranked based on atomic number. For this compound, the priorities would be: 1. -F, 2. -COOH, 3. -CH₂CH₃, 4. -H. The molecule is then oriented so the lowest priority group points away from the viewer, and the direction from priority 1 to 2 to 3 determines the configuration (clockwise for R, counter-clockwise for S). youtube.com

Experimental methods to determine which enantiomer has which configuration include:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. libretexts.orglibretexts.org It requires growing a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, unambiguously establishing its absolute stereochemistry. usm.edu

Chiral Derivatization and NMR Spectroscopy (e.g., Mosher's Method): This involves reacting the chiral compound with a chiral derivatizing agent of known absolute configuration, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers. usm.edu Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original molecule based on predictable shifts in the signals of the resulting diastereomeric esters or amides. usm.edunih.gov

Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it, through a series of reactions with known stereochemical outcomes, to a compound whose absolute configuration has already been established. libretexts.org

Conformational Analysis and Stereoelectronic Effects

The introduction of a fluorine atom at the C2 position has a significant influence on the conformational preferences of butanoic acid due to stereoelectronic effects.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. nih.gov These studies calculate the relative energies of different possible conformations (rotamers) to predict the most stable arrangements of the atoms.

The fluorine atom profoundly impacts molecular conformation through a combination of steric and electronic effects. While only slightly larger than a hydrogen atom, its high electronegativity creates a strong C-F bond dipole. nih.gov This dipole can engage in stabilizing or destabilizing interactions with other polar groups within the molecule.

A key stereoelectronic phenomenon is the gauche effect , which describes the tendency of adjacent polar bonds, such as C-F and C-O or C-N, to adopt a gauche (synclinal, ~60° dihedral angle) rather than an anti (anti-periplanar, 180°) conformation. nih.gov This is often attributed to hyperconjugative interactions (e.g., σ → σ* donation) or electrostatic attractions. In protonated β-fluoroamines, for instance, a strong gauche preference between the C-F and C-NH₃⁺ bonds is observed due to a stabilizing charge-dipole interaction. nih.govacs.org

In this compound, these stereoelectronic forces dictate the preferred spatial arrangement of the fluoro, carboxyl, and ethyl groups. researchgate.net This "bioconformational control" is critical because the specific three-dimensional shape a molecule adopts is often what determines its biological activity, such as how it binds to an enzyme or receptor. acs.orgresearchgate.net The strategic placement of fluorine is therefore a powerful tool in medicinal chemistry to lock a molecule into a desired bioactive conformation. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Hexane |

| 2-propanol |

| Acetonitrile |

| Methanol |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

| Butanoic acid |

| Hydrogen |

| Carbon |

| Oxygen |

| Fluorine |

Biotransformation and Environmental Degradation Research

Microbial Metabolism of 2-Fluorobutanoic Acid and Related Fluorinated Carboxylic Acids

The microbial breakdown of this compound and other short-chain fluorinated carboxylic acids (FCAs) is a complex process influenced by the specific chemical structure of the compound and the metabolic capabilities of the microbial communities present. acs.orgnih.gov

Microbial defluorination, the cleavage of a C-F bond, can proceed through several recognized pathways:

Reductive Defluorination : This process involves the replacement of a fluorine atom with a hydrogen atom and is a critical pathway under anaerobic conditions. acs.orgnih.gov For unsaturated fluorinated compounds, reductive defluorination of sp² C-F bonds can be a key initial step. acs.org

Hydrolytic Defluorination : This is a common pathway for compounds like 2-monohaloalkanoic acids. It is catalyzed by haloacid dehalogenases, which use a water molecule to replace the fluorine atom with a hydroxyl group. acs.orgwikipedia.org The enzyme displaces the fluoride (B91410) ion from the methylene (B1212753) carbon of fluoroacetate (B1212596) through a nucleophilic attack by a hydroxide (B78521) ion, yielding glycolate. semanticscholar.org This mechanism is analogous to the cleavage of chloroacetate. semanticscholar.org

Spontaneous Defluorination : In some metabolic pathways, enzymatic reactions on other parts of the molecule can lead to the formation of unstable fluorinated intermediates. nih.govnsf.gov These intermediates can then spontaneously eliminate a fluoride ion to achieve a more stable state. nsf.govrsc.orgchemrxiv.orgsunderland.ac.uk This is often seen in aerobic defluorination where enzymatic hydration can lead to the spontaneous cleavage of a β-C-F bond from a fluoroalcohol moiety. nsf.gov

The efficiency and pathway of microbial defluorination are highly dependent on the molecular structure of the fluorinated carboxylic acid. acs.orgnih.govacs.org Key structural features that influence biodegradability include:

Position of Fluorine Substituents : The presence of C-H bonds at the α-carbon appears to facilitate the initial microbial attack in some FCAs. acs.orgnih.gov For instance, 2-haloacids can undergo hydrolytic defluorination catalyzed by 2-haloacid dehalogenases. acs.org

Degree of Fluorine Substitution : The number of fluorine atoms can significantly impact microbial degradation. For example, while some microorganisms can defluorinate mono- and difluoroacetate, trifluoroacetate (B77799) is often more recalcitrant. acs.orgnih.gov

Presence of Unsaturation : For anaerobic degradation, the presence of an α,β-unsaturation (a carbon-carbon double bond between the alpha and beta carbons) is often crucial for initiating reductive defluorination. acs.orgnih.gov

Branching : The presence of branched structures, such as a trifluoromethyl group, can, in some cases, enhance the degradability of unsaturated FCAs. nih.gov

The following table summarizes the observed microbial defluorination for a selection of short-chain fluorinated carboxylic acids by activated sludge communities, illustrating the principle of structure-specificity.

| Compound | Structure | Observed Microbial Defluorination |

|---|---|---|

| 3,3,3-Trifluoropropionic acid (C3a) | CF₃CH₂COOH | Significant |

| 2-Fluoropropionic acid (C3b) | CH₃CHFCOOH | Significant |

| Perfluoropropionic acid (C3c) | CF₃CF₂COOH | Not significant |

| Trifluoropentanoic acid (C5a) | CF₃(CH₂)₃COOH | Significant |

| A polyfluorinated C5 acid (C5b) | Structure not specified | Significant |

| A polyfluorinated C5 acid (C5c) | Structure not specified | Not significant |

Data adapted from studies on activated sludge communities. acs.orgnih.gov

Several microbial genera have been implicated in the degradation of fluorinated compounds. For example, Pseudomonas, Delftia, and Moraxella are known to possess dehalogenase enzymes. nih.govnih.govresearchgate.net Microbial community analysis has also suggested the involvement of genera such as Hyphomicrobium and Dechloromonas in the biotransformation of fluorotelomer carboxylic acids. nih.gov

The key enzymes responsible for hydrolytic defluorination are fluoroacetate dehalogenases (FAcD) and other haloacid dehalogenases. wikipedia.orgacs.orgacs.org These enzymes belong to the hydrolase family and catalyze the cleavage of the C-F bond in fluoroacetate and other haloacetates. wikipedia.orgnih.gov They are unique in their ability to break the highly stable C-F bond in an aliphatic compound. wikipedia.org The reaction proceeds via a nucleophilic attack by a carboxylate group of an aspartate residue in the enzyme's active site on the α-carbon of the substrate. pnas.orgresearchgate.netepa.gov

Environmental Fate and Persistence Studies

The environmental behavior of this compound, a short-chain monofluorinated carboxylic acid, is governed by its chemical structure, which influences its susceptibility to biological and physical degradation processes. Research into its environmental fate is crucial for understanding its persistence, potential for transport, and the efficacy of remediation strategies.

Biodegradation Pathways in Environmental Compartments

The cleavage of the carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the biodegradation of fluorinated organic compounds. In the case of this compound, this process is primarily mediated by specialized microbial enzymes.

Enzymatic Defluorination: The initial step in the aerobic biodegradation of this compound involves enzymatic cleavage of the C-F bond at the alpha-carbon (C2) position. This reaction is catalyzed by a class of enzymes known as L-2-haloacid dehalogenases . These enzymes have been identified in various soil microorganisms and are known to act on α-halocarboxylic acids. nih.gov The catalytic mechanism involves the hydrolytic removal of the fluoride ion, replacing it with a hydroxyl group. nih.gov

The reaction can be summarized as follows: CH₃CH₂CHFCOOH + H₂O → CH₃CH₂CH(OH)COOH + HF (this compound) → (2-hydroxybutanoic acid) + (Hydrofluoric acid)

Studies on analogous compounds, such as 2-fluoropropionic acid, have demonstrated the efficacy of fluoroacetate dehalogenases (FAcD) in catalyzing this transformation. nih.gov The efficiency of these enzymes is correlated with the compactness of their active site, which allows for effective interaction with the small fluorine atom. nih.gov

Subsequent Degradation: Once the fluorine atom is removed, the resulting metabolite, 2-hydroxybutanoic acid, is a non-fluorinated organic acid. This intermediate is readily assimilated into common microbial metabolic pathways. It can be oxidized to 2-oxobutanoic acid, which then enters central metabolism, such as the tricarboxylic acid (TCA) cycle, where it is ultimately mineralized to carbon dioxide and water. The degradation of the butanoic acid backbone can also proceed through pathways analogous to the beta-oxidation of fatty acids. researchgate.net

Initial Defluorination: Enzymatic removal of the fluoride ion.

Metabolism of the Carbon Skeleton: Oxidation and mineralization of the resulting non-fluorinated intermediate.

Microorganisms capable of these transformations are found in various environmental compartments, including soil and activated sludge. nih.gov The presence of these dehalogenase-producing bacteria is a key factor in the natural attenuation of pollutants like this compound.

Short-Chain Fluorinated Carboxylic Acids in Environmental Cycles

Short-chain fluorinated carboxylic acids, including monofluorinated compounds like this compound, exhibit distinct environmental behavior compared to their long-chain perfluorinated counterparts. Their physicochemical properties are key determinants of their fate and transport in the environment.

Mobility in Soil and Water: The presence of the polar carboxyl group (-COOH) imparts significant water solubility to this compound. itrcweb.org This high solubility, combined with its short carbon chain, results in weak adsorption to soil organic matter and sediments. researchgate.netcarnegiescience.edu Consequently, this compound is expected to be highly mobile in aqueous environments. It can readily leach from soils into groundwater and be transported with surface water, potentially leading to the contamination of water resources far from the original source. researchgate.net

The partitioning behavior of short-chain acids is summarized in the table below, illustrating their tendency to remain in the aqueous phase.

| Property | General Characteristic for Short-Chain Fluorinated Carboxylic Acids | Implication for Environmental Fate |

| Water Solubility | High | High mobility in surface water and groundwater; low partitioning to sediment. |

| Adsorption (Koc) | Low | Limited retention in soil and sediment, leading to potential for leaching. carnegiescience.edu |

| Vapor Pressure | Low (for the dissociated anion) | Primarily transported in the aqueous phase rather than through the atmosphere. researchgate.net |

| pKa | Low | Exists predominantly as the anionic form in typical environmental pH ranges (6-8), enhancing water solubility. itrcweb.org |

Atmospheric Transport: While direct volatilization from water surfaces is limited due to the compound's low vapor pressure and tendency to exist as a non-volatile anion, transport via atmospheric aerosols is a possible, though less significant, pathway compared to aqueous transport.

The persistence of these compounds is a balance between their high mobility, which can lead to dilution, and their resistance to abiotic degradation processes like hydrolysis and photolysis. Biodegradation, as discussed previously, remains the primary pathway for their ultimate removal from environmental cycles.

Thermal Degradation Studies as a Remediation Approach

Thermal treatment, including pyrolysis and combustion, is a potential remediation strategy for materials contaminated with fluorinated organic compounds. Research into the thermal decomposition of perfluorinated carboxylic acids (PFCAs) provides a framework for understanding how this compound might behave under high-temperature conditions, although its structure—containing C-H bonds—will influence the specific pathways and products.

Decomposition Mechanisms of Analogous Perfluorinated Acids: Studies on short-chain PFCAs, such as perfluoropropionic acid (PFPrA) and perfluorobutanoic acid (PFBA), reveal that thermal decomposition in an inert atmosphere (pyrolysis) initiates at temperatures around 200°C. nih.govfigshare.comresearchgate.net The primary degradation pathways for these perfluorinated compounds include:

HF Elimination: A reaction that produces hydrogen fluoride and a perfluorinated intermediate. nih.govrsc.org

Decarboxylation: Loss of the carboxyl group as CO₂.

C-C Bond Scission: Cleavage of the carbon backbone to form shorter-chain fluorinated compounds. nih.govnsf.gov

In pyrolysis, these reactions lead to the formation of various gaseous products, including fluoroolefins (e.g., CF₃CF=CF₂ from PFBA), hydrofluorocarbons, and acyl fluorides. nih.govfigshare.com

Influence of Oxygen and Reaction Conditions: In the presence of oxygen (combustion), the degradation is more complete. Oxygen facilitates the breakdown of pyrolysis products, leading to a higher degree of defluorination. nih.govfigshare.com At temperatures below 400°C, carbonyl fluoride (COF₂) is a primary product, while at higher temperatures (>600°C), reactions with reactor materials (like quartz) can produce silicon tetrafluoride (SiF₄). nih.govfigshare.com

The table below summarizes the major thermal decomposition products observed for perfluorobutanoic acid (PFBA), a structural analogue.

| Condition | Temperature Range (°C) | Major Products | Reference |

| Pyrolysis (N₂) | 200 - 780 | CF₃CF=CF₂, CF₄, C₂F₆, HF | nih.govfigshare.com |

| Combustion (O₂) | < 400 | COF₂ | nih.govfigshare.com |

| Combustion (O₂) | > 600 | SiF₄ (with quartz reactor) | nih.govfigshare.com |

For This compound , the presence of C-H bonds would likely lower the temperature required for decomposition and introduce additional reaction pathways, such as dehydrofluorination, leading to a different and more complex mixture of products compared to its perfluorinated analogue. The general principles of decarboxylation and bond cleavage, however, would still be relevant as fundamental processes in its thermal remediation. wikipedia.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluorobutanoic acid that arise from its specific arrangement of atoms and electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to determine a variety of molecular properties that are crucial for understanding the compound's reactivity and behavior.

Key applications of DFT for this compound include the calculation of:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density and Electrostatic Potential: Mapping the distribution of electrons to identify electron-rich and electron-poor regions, which is critical for predicting sites of nucleophilic or electrophilic attack. The fluorine atom, due to its high electronegativity, significantly polarizes the electron density in the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Thermochemical Properties: Calculation of enthalpy, entropy, and Gibbs free energy for the molecule and its reactions.

A typical output from a DFT calculation on this compound would provide the following types of data:

| Calculated Property | Exemplary Value (Arbitrary Units) | Significance |

|---|---|---|

| Energy of HOMO | -0.25 Ha | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | +0.05 Ha | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 Ha | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Fluorine | -0.45 e | Shows the partial negative charge due to high electronegativity. |

High-Level Ab Initio Methods for Mechanistic Elucidation

While DFT is widely used, high-level ab initio methods provide a more rigorous and often more accurate description of electronic structure, albeit at a greater computational expense. These methods, which are based on "first principles" of quantum mechanics without empirical parameterization, are particularly valuable for elucidating complex reaction mechanisms. nih.gov

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to:

Accurately Map Potential Energy Surfaces: This allows for the precise location of transition states and the calculation of activation energy barriers for reactions, such as dehydrofluorination or nucleophilic substitution.

Investigate Reaction Pathways: By tracing the minimum energy path from reactants to products, the step-by-step mechanism of a chemical transformation can be detailed.

Refine Thermochemical Data: These methods can provide benchmark-quality energies for calculating heats of formation and reaction enthalpies with high accuracy.

For instance, in studying the enzymatic defluorination of this compound, ab initio methods could be used to model the key bond-breaking and bond-forming steps within the enzyme's active site, providing a detailed picture of the catalytic mechanism.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. mun.cascholaris.ca

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The C-C single bonds in this compound allow for rotation, leading to various spatial arrangements or conformers. MD simulations can explore the relative energies and populations of these different conformers in various environments, such as in aqueous solution. nih.gov Studies on similar short-chain fluorinated acids have shown that they can adopt different conformations, and MD simulations help in understanding these preferences. nih.govmdpi.com

Solvation Effects: The behavior of this compound in a solvent like water can be modeled to understand how solvent molecules arrange around the solute and influence its conformation and reactivity.

Intermolecular Interactions: MD can simulate the interaction of this compound with other molecules, including other acid molecules (to study aggregation) or biological macromolecules like proteins.

The flexibility of the butanoic acid chain, coupled with the stereoelectronic effects of the fluorine atom, leads to a complex conformational landscape that can be effectively sampled using MD simulations.

Prediction of Spectroscopic Properties and Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation and structural elucidation. rsc.org For this compound, computational methods can predict various types of spectra.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govunipd.itresearchgate.net The high sensitivity of the ¹⁹F nucleus to its electronic environment makes ¹⁹F NMR a particularly powerful tool. rsc.org Computational predictions can help in assigning peaks in experimental spectra to specific atoms in the molecule and can aid in distinguishing between different isomers or conformers. mines.edursc.org

Infrared (IR) Spectroscopy: Quantum chemical calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated and experimental spectra, researchers can confirm the presence of specific functional groups and validate the computed molecular structure.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can also be predicted computationally to aid in the vibrational analysis of the molecule.

The validation process involves comparing the computationally predicted spectra with experimentally measured spectra. A good agreement between the two provides confidence in both the computational model and the experimental structural assignment.

| Spectroscopic Parameter | Typical Predicted Value | Experimental Correlation |

|---|---|---|

| ¹⁹F Chemical Shift (ppm) | -180 to -200 (relative to CFCl₃) | Highly sensitive to local electronic environment. |

| C=O Stretch (IR, cm⁻¹) | ~1720 - 1750 | Characteristic band for the carboxylic acid group. |

| C-F Stretch (IR, cm⁻¹) | ~1050 - 1150 | Strong absorption indicating the presence of a C-F bond. |

Modeling of Enzyme-Substrate Interactions and Biocatalytic Mechanisms

Understanding how this compound interacts with enzymes is crucial, particularly for studying its metabolism or its potential as an enzyme inhibitor. Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to model these interactions.

Molecular Docking: This technique predicts the preferred orientation of this compound (the ligand) when it binds to the active site of an enzyme (the receptor). Docking algorithms score different binding poses to identify the most stable enzyme-substrate complex.

QM/MM Simulations: For a more detailed investigation of the enzymatic reaction, QM/MM methods are used. In this approach, the reactive part of the system (e.g., the substrate and the key amino acid residues in the active site) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the simulation of the chemical reaction, such as the cleavage of the C-F bond by a dehalogenase enzyme, within the complex protein environment. nih.govacs.orgnih.govresearchgate.net

Studies on haloacid dehalogenases have shown that these enzymes can catalyze the cleavage of carbon-halogen bonds. researchgate.net Computational modeling of the interaction between this compound and such an enzyme would involve identifying key amino acid residues responsible for substrate binding and catalysis, and elucidating the step-by-step mechanism of defluorination. researchgate.net

Development of Computational Tools and Open-Data Initiatives for Fluorinated Compounds

The growing importance of fluorinated compounds in various fields has spurred the development of specialized computational tools and open-data initiatives.

Specialized Force Fields: The unique electronic properties of fluorine necessitate the development of accurate force field parameters for use in molecular dynamics simulations of fluorinated molecules.

Open-Source Software: A variety of open-source software packages are available for performing quantum chemical calculations and molecular simulations, making these tools more accessible to the research community. sourceforge.netccs-psi.orgameslab.govsilicostudio.comaalto.fi Examples include GAMESS, NWChem, and CP2K. ameslab.gov

Databases: Publicly accessible databases are being developed to store and share data on fluorinated compounds. nih.gov FluoBase, for instance, is a database dedicated to providing comprehensive information on the properties of various fluorinating agents and fluorinated molecules. researchgate.net Such initiatives facilitate data sharing, method validation, and the development of new predictive models for this important class of chemicals.

These resources are vital for advancing the computational study of molecules like this compound, enabling more accurate predictions and a deeper understanding of their chemical and biological properties.

Advanced Analytical Methodologies in 2 Fluorobutanoic Acid Research